2-Amino-6-bromo-5,7-difluorobenzothiazole
Overview
Description
2-Amino-6-bromo-5,7-difluorobenzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with amino, bromo, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-5,7-difluorobenzothiazole typically involves the cyclization of appropriately substituted anilines with thiocyanates in the presence of bromine and fluorine sources. One common method involves the reaction of 3,4-difluoroaniline with potassium thiocyanate and bromine in acetic acid, followed by cyclization to form the benzothiazole ring . The reaction conditions often include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Solvent: Acetic acid or other polar solvents.
Catalysts: Bromine and thiocyanate sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-5,7-difluorobenzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution Products: Alkylated or acylated derivatives.
Oxidation Products: Oxides or nitro derivatives.
Reduction Products: Amines or reduced benzothiazole derivatives.
Coupling Products: Biaryl compounds or extended aromatic systems.
Scientific Research Applications
2-Amino-6-bromo-5,7-difluorobenzothiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-tubercular, anti-cancer, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Biological Research: The compound is studied for its interactions with biological targets and its potential as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-5,7-difluorobenzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromo and difluoro groups can enhance binding affinity through hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-difluorobenzothiazole
- 2-Amino-6-chlorobenzothiazole
- 2-Amino-6-methylbenzothiazole
Uniqueness
2-Amino-6-bromo-5,7-difluorobenzothiazole is unique due to the presence of both bromo and difluoro substituents, which confer distinct electronic and steric properties. These properties can enhance its reactivity and binding affinity compared to similar compounds, making it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
6-bromo-5,7-difluoro-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2N2S/c8-4-2(9)1-3-6(5(4)10)13-7(11)12-3/h1H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPDGHHPFIGTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1F)Br)F)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650181 | |
Record name | 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942473-98-5 | |
Record name | 6-Bromo-5,7-difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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